molecular formula C15H23NO5 B3319350 O-(Desisopropyl) bisoprolol acid CAS No. 109791-19-7

O-(Desisopropyl) bisoprolol acid

Cat. No. B3319350
CAS RN: 109791-19-7
M. Wt: 297.35 g/mol
InChI Key: ZEAYEMJBEYLWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(Desisopropyl) bisoprolol acid, also known as O-DBA, is a chemical compound that has gained attention in the field of research due to its potential therapeutic applications. It is a racemic compound with the molecular formula C15H23NO5 .


Synthesis Analysis

The synthesis of O-(Desisopropyl) bisoprolol involves several steps. The phenolic hydroxy group of 4-OH-benzylalcohol is benzylated with benzyl bromide. The benzylic alcohol is then converted to a bromide with phosphorus tribromide. The resulting bromide is reacted with ethylene glycol in the presence of sodium hydride to give the corresponding glycol ether. The phenol is deprotected using palladium-catalyzed hydrogenation and the resulting free phenol is subsequently treated with potassium carbonate and epichlorohydrin. This epoxy-containing intermediate is reacted with isopropylamine to give O-desisopropyl bisoprolol as the desired final product .


Molecular Structure Analysis

The molecular weight of the synthesized O-(Desisopropyl) bisoprolol was verified by high-resolution and accurate mass measurements using TOFMS . The structure was well established by modern analytical techniques like 1H-NMR, 13C-NMR, HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of O-(Desisopropyl) bisoprolol have been analyzed using LC/UV-VIS, ESI-TOFMS, ESI-MS, and NMR techniques .

Scientific Research Applications

Doping Analysis in Sports

O-(Desisopropyl) bisoprolol acid is synthesized for doping analytical purposes . Beta blockers like bisoprolol can be misused in certain sports such as shooting and archery because of their performance-enhancing properties. They can control effects of performance anxiety such as nervousness, hand tremor, and high heart rate .

Treatment of Hypertension

Bisoprolol, a highly cardioselective beta-1 blocker, has a theoretical advantage over other cardioselective beta blockers by way of better potency and tolerability in treating hypertension . A meta-analysis of trials comparing selective beta-1 blockers showed that bisoprolol reported significant reduction in aortic systolic and diastolic blood pressure .

Management of Cardiovascular Diseases

Bisoprolol is used in the treatment of various cardiovascular diseases in adults, children, and adolescents . These include coronary artery disease, congestive heart failure, ischemic heart disease, and the management of cardiac arrhythmia .

Bioavailability Studies

Extemporaneous formulations of bisoprolol are prepared for bioavailability studies . These formulations are designed to fit the needs of a specific patient population when commercial forms or the required strength is unavailable .

Stability Studies

Stability studies are conducted on extemporaneous formulations of bisoprolol . These studies help to evaluate the adequate beyond-use date of the formulation .

Development of Standard Operating Procedures (SOPs)

The simple preparation method of extemporaneous formulations of bisoprolol can be utilized to draw up a standard operating procedure (SOP) easy to use by different types of pharmacy settings .

Mechanism of Action

Target of Action

O-(Desisopropyl) bisoprolol acid, also known as Bisoprolol M1, primarily targets the β1-adrenergic receptors . These receptors play a crucial role in regulating heart rate and blood pressure .

Mode of Action

Bisoprolol M1 acts as a β1-adrenergic blocking agent . It prevents the binding of adrenaline to β1-adrenergic receptors, thereby reducing the heart rate and blood pressure . This antagonism of β1-adrenoceptors results in lower cardiac output .

Biochemical Pathways

It is known that β-blockers like bisoprolol m1 can affect various tissues in the body due to the presence of β-receptors . The effect produced by the drug varies depending on the type of receptor it binds to .

Pharmacokinetics

Β-blockers like bisoprolol are generally well-tolerated and considered potent drugs with a long half-life . They can be used once daily to reduce the need for multiple doses of antihypertensive drugs .

Result of Action

The primary result of Bisoprolol M1’s action is the reduction of heart rate and blood pressure . This can help manage conditions such as hypertension, heart failure, and ischemic heart disease .

Action Environment

The action, efficacy, and stability of Bisoprolol M1 can be influenced by various environmental factors. For instance, it has been noted that β-blockers can be misused in certain sports like shooting and archery due to their performance-enhancing properties . By using β-blockers, athletes can control effects of performance anxiety such as nervousness, hand tremor, and high heart rate .

properties

IUPAC Name

2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-11(2)16-7-13(17)9-21-14-5-3-12(4-6-14)8-20-10-15(18)19/h3-6,11,13,16-17H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAYEMJBEYLWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(Desisopropyl) bisoprolol acid

CAS RN

109791-19-7
Record name O-(Desisopropyl) bisoprolol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109791197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(DESISOPROPYL) BISOPROLOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B44647H2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(Desisopropyl) bisoprolol acid
Reactant of Route 2
Reactant of Route 2
O-(Desisopropyl) bisoprolol acid
Reactant of Route 3
O-(Desisopropyl) bisoprolol acid
Reactant of Route 4
O-(Desisopropyl) bisoprolol acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
O-(Desisopropyl) bisoprolol acid
Reactant of Route 6
Reactant of Route 6
O-(Desisopropyl) bisoprolol acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.